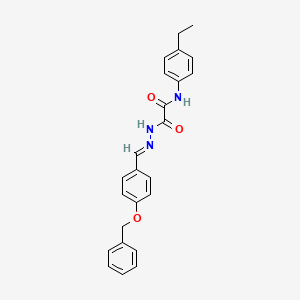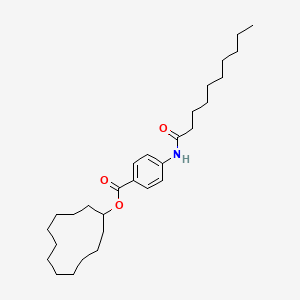![molecular formula C27H19FN6O3S2 B15015798 ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B15015798.png)
ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with a pyridine ring, and it contains multiple functional groups, including amino, cyano, and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl 2-cyano-3-ethoxypropenoate with 2-cyano-3-ethoxy-N-phenylpropenamide, followed by the addition of cyanothioacetamide and N-methylmorpholine . The reaction conditions often require refluxing in solvents such as xylene or butanol, and the use of bases like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the cyano groups can produce primary amines.
Applications De Recherche Scientifique
Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand the interactions between heterocyclic compounds and biological macromolecules.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in signal transduction pathways that regulate cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetate
- 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide
Uniqueness
Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is unique due to the presence of the thiophen-2-yl group and the combination of multiple functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H19FN6O3S2 |
|---|---|
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
ethyl 6-amino-2-[[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanylmethyl]-5-cyano-4-thiophen-2-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C27H19FN6O3S2/c1-2-36-27(35)23-19(37-25(33)17(11-30)22(23)20-4-3-9-38-20)13-39-26-18(12-31)21(16(10-29)24(32)34-26)14-5-7-15(28)8-6-14/h3-9,22H,2,13,33H2,1H3,(H2,32,34) |
Clé InChI |
VVZVIRXCVKNFMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)CSC3=C(C(=C(C(=N3)N)C#N)C4=CC=C(C=C4)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015725.png)
![4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15015737.png)

![4-Amino-N'-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15015748.png)
![(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine](/img/structure/B15015753.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B15015761.png)

![N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-4-methylaniline](/img/structure/B15015768.png)
![N-(biphenyl-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15015776.png)
![2,4-dibromo-6-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol](/img/structure/B15015786.png)
![(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B15015792.png)
![2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B15015799.png)

![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15015815.png)
